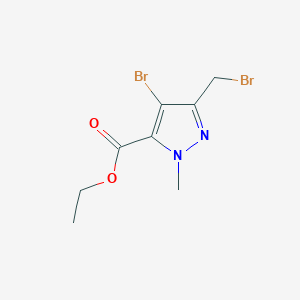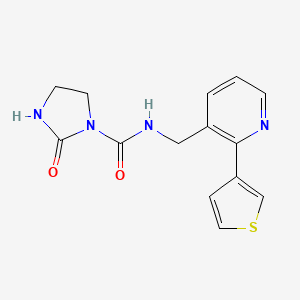![molecular formula C34H34BrN5O5 B2991077 5-bromo-N-(5-(4-(2-methoxyphenyl)piperazine-1-carbonyl)-2-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)phenyl)furan-2-carboxamide CAS No. 441048-53-9](/img/structure/B2991077.png)
5-bromo-N-(5-(4-(2-methoxyphenyl)piperazine-1-carbonyl)-2-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)phenyl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-bromo-N-(5-(4-(2-methoxyphenyl)piperazine-1-carbonyl)-2-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)phenyl)furan-2-carboxamide is a useful research compound. Its molecular formula is C34H34BrN5O5 and its molecular weight is 672.58. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Activity of Related Compounds
Research in the domain of similar complex molecules often explores their synthesis and potential biological activities, such as antimicrobial, anticancer, and receptor-binding properties. For instance, studies on the synthesis of novel heterocyclic compounds derived from furan carboxamides and piperazines have shown potential for antimicrobial and antiviral activities (Bektaş et al., 2007). These findings suggest a broad avenue for the exploration of similar compounds in targeting various biological pathways and diseases.
Receptor Binding and Pharmacological Evaluation
The synthesis and evaluation of compounds with piperazine derivatives have been a focus, particularly for their binding to serotonin receptors, which are critical for various neurological processes. For example, compounds designed around the piperazine structure have been evaluated for their affinity towards 5-HT1A receptors, a target for potential antipsychotic drugs (Raviña et al., 2000). This research direction underscores the importance of structural modifications in enhancing receptor selectivity and pharmacological potency.
Anticancer and Antimicrobial Applications
Further, some studies have focused on the design and synthesis of molecules for anticancer and antimicrobial purposes. For example, the development of O-arylated diazeniumdiolates demonstrates a strategy for creating compounds with broad-spectrum anticancer activity, highlighting the potential therapeutic applications of complex molecules (Keefer, 2010). Similarly, research into the antimicrobial activity of new pyridine derivatives provides insights into how structural variations can influence the biological activity against different microbial strains (Patel et al., 2011).
Properties
IUPAC Name |
5-bromo-N-[5-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-2-(6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-11-yl)phenyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H34BrN5O5/c1-44-29-7-3-2-5-28(29)37-13-15-38(16-14-37)34(43)23-9-10-27(25(18-23)36-33(42)30-11-12-31(35)45-30)39-19-22-17-24(21-39)26-6-4-8-32(41)40(26)20-22/h2-12,18,22,24H,13-17,19-21H2,1H3,(H,36,42) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPDOJNYQSMKWNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CC(=C(C=C3)N4CC5CC(C4)C6=CC=CC(=O)N6C5)NC(=O)C7=CC=C(O7)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H34BrN5O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
672.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![7-(pyridin-3-yl)-6-(o-tolyl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine](/img/structure/B2990994.png)
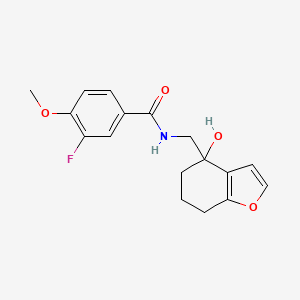
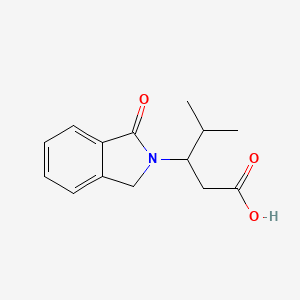
![[3-(Aminomethyl)-3-bicyclo[3.1.0]hexanyl]methanol](/img/structure/B2990999.png)
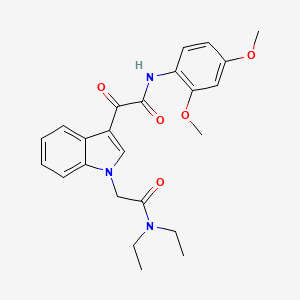
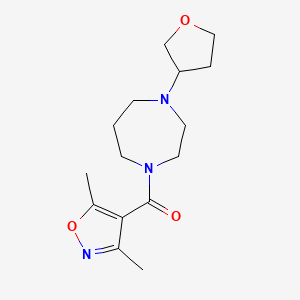
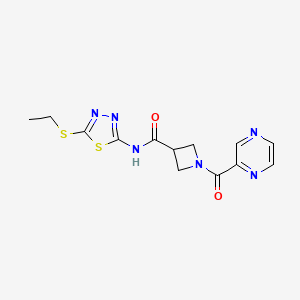
![N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)pyrrolidine-1-sulfonamide](/img/structure/B2991006.png)
